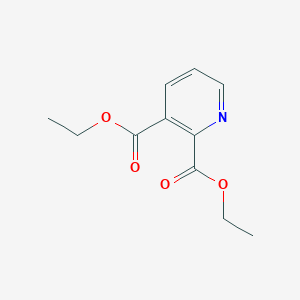










|
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH:14]([CH:16]=[CH2:17])=O>C(O)CCC.C1(C)C=CC(S(O)(=O)=O)=CC=1>[N:1]1[CH:17]=[CH:16][CH:14]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:2]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(CC(=O)OCC)C(=O)OCC
|
|
Name
|
acrolein
|
|
Quantity
|
0.39 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
|
Name
|
acrolein
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=C
|
|
Name
|
aminodiester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 10 hours
|
|
Duration
|
10 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed for 5 hours (
|
|
Duration
|
5 h
|
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off the solvent
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C(=CC=C1)C(=O)OCC)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.86 g | |
| YIELD: PERCENTYIELD | 72.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |